molecular formula C7H6F2N2O2 B167445 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine CAS No. 1744-12-3

2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine

Cat. No. B167445
CAS RN: 1744-12-3
M. Wt: 188.13 g/mol
InChI Key: CIEFLILRAGWNHE-UHFFFAOYSA-N
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Description

2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .


Synthesis Analysis

The synthesis of 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine involves palladium-catalyzed approaches . The reactivity of 5-bromo-2,2-difluorobenzodioxole in direct arylation is also described .


Molecular Structure Analysis

The molecular formula of 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is C7H6F2N2O2 . The molecular weight is 188.13 g/mol . The IUPAC name is 2,2-difluoro-1,3-benzodioxole-5,6-diamine .


Chemical Reactions Analysis

2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is used as a precursor in organic synthesis . It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine include a molecular weight of 188.13 g/mol , a topological polar surface area of 70.5 Ų , and a complexity of 195 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

  • Organic Synthesis

    • 5-Bromo-2,2-difluoro-1,3-benzodioxole is used as a precursor in organic synthesis . It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . It serves as an intermediate in active pharmaceutical ingredients, agrochemicals and in the dyestuff field .
  • Palladium-Catalyzed Direct Arylations

    • A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled in a study . The major side-products of the reaction are HBr/KOAc . The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds . The reactivity of 5-bromo-2,2-difluorobenzo[d][1,3]dioxole in direct arylation is described .
  • Pharmaceutical Intermediates

    • 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid is used as an intermediate in the synthesis of active pharmaceutical ingredients . It has a molecular weight of 202.11 and a CAS Number of 656-46-2 .
  • Agrochemicals

    • 5-Bromo-2,2-difluoro-1,3-benzodioxole is used as an intermediate in the synthesis of agrochemicals .
  • Dyestuff Field

    • 5-Bromo-2,2-difluoro-1,3-benzodioxole is also used as an intermediate in the dyestuff field .
  • Synthesis of Other Derivatives
    • 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid is used as a precursor in the synthesis of other chemical compounds . It has a molecular weight of 202.11 and a CAS Number of 656-46-2 .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7/h1-2H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEFLILRAGWNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine

CAS RN

1744-12-3
Record name 2,2-difluoro-2H-1,3-benzodioxole-5,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Richter, J Bischof, M Zaja, H Kohlhof… - Journal of medicinal …, 2014 - ACS Publications
Deregulation of CK1 (casein kinase 1) activity can be involved in the development of several pathological disorders and diseases such as cancer. Therefore, research interest in …
Number of citations: 41 pubs.acs.org
M Gao, M Wang, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2018 - Elsevier
The reference standards methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate (5a) and N-(2,2-difluoro-5H-[1,3]dioxolo[4′,5′:4,5]benzo[1,…
Number of citations: 9 www.sciencedirect.com

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